molecular formula C17H21F2N5O2S B2923067 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 898624-44-7

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide

Cat. No.: B2923067
CAS No.: 898624-44-7
M. Wt: 397.44
InChI Key: RKBVNBMLVLLJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole-derived acetamide class, characterized by a triazole core substituted with an amino group, a cyclohexyl moiety, and a sulfanyl-linked acetamide chain bearing a 4-(difluoromethoxy)phenyl group. Its structure combines a lipophilic cyclohexyl group (enhancing membrane permeability) and a difluoromethoxy substituent (improving metabolic stability compared to methoxy analogs) .

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N5O2S/c18-16(19)26-13-8-6-12(7-9-13)21-14(25)10-27-17-23-22-15(24(17)20)11-4-2-1-3-5-11/h6-9,11,16H,1-5,10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBVNBMLVLLJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds have shown cytotoxic activities against tumor cell lines, suggesting that this compound may interact with cellular targets to induce cytotoxic effects.

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other triazole derivatives, it may affect pathways involved in cell proliferation and survival, potentially leading to cytotoxic effects.

Result of Action

Similar compounds have demonstrated cytotoxic activities against tumor cell lines, suggesting potential anticancer effects.

Biological Activity

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H18F2N4S\text{C}_{14}\text{H}_{18}\text{F}_2\text{N}_4\text{S}

Physical Properties

PropertyValue
Molecular Weight314.38 g/mol
Melting PointPredicted: 181.17 °C
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-cyclohexyl-1,2,4-triazole with a difluoromethoxy-substituted phenyl acetamide. The process may include various steps such as:

  • Formation of the triazole ring.
  • Introduction of the sulfanyl group.
  • Final acetamide formation through acylation reactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed strong antifungal activity against various strains, including Candida albicans and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity Level
4-Amino-5-cyclohexyl-1,2,4-triazoleCandida albicansStrong
4-Amino-thiazole derivativesStaphylococcus aureusModerate
Triazole derivativesPseudomonas aeruginosaModerate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitory activity against these enzymes is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
2-[(4-amino-5-cyclohexyl-1,2,4-triazol)AChE12.5
Related triazolesUrease15.0

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives for their antibacterial properties. The study found that compounds with similar structures to our target showed promising results against drug-resistant strains .

Another research effort focused on the docking studies to elucidate the interaction mechanisms between these compounds and target enzymes, revealing significant binding affinities that correlate with their biological activities .

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Triazole Substituent Acetamide N-Aryl Group Key Features Reference
Target compound Cyclohexyl 4-(Difluoromethoxy)phenyl High lipophilicity, metabolic stability
(7h) 4-Chlorophenyl p-Tolylaminomethyl Enhanced halogen-driven bioactivity
4-Chlorophenyl 4-Phenoxyphenyl Improved solubility via phenoxy group
(KA1-KA15) Pyridin-4-yl Varied substituted aryl Broad-spectrum antimicrobial activity
(3.1-3.21) Furan-2-yl Varied aryl Anti-exudative efficacy vs. diclofenac

Impact of Substituents on Pharmacological Properties

  • Difluoromethoxy group : Reduces oxidative metabolism compared to methoxy groups, as seen in pantoprazole intermediates . This may extend half-life relative to analogs like N-(4-methoxyphenyl)acetamide ().
  • Electron-withdrawing groups (EWGs) : Chloro () or trifluoromethyl () substituents improve receptor binding but may reduce solubility. The target compound balances EWGs with a metabolically stable difluoromethoxy group.

Pharmacological Activity Comparisons

Anti-Inflammatory and Anti-Exudative Efficacy

  • : Furan-2-yl derivatives (e.g., 3.1-3.21) at 10 mg/kg showed 60-75% inhibition of exudate formation, comparable to diclofenac (8 mg/kg) .
  • : Pyridin-4-yl analogs (KA3, KA4, KA7) demonstrated 80-90% inhibition of protein denaturation (anti-inflammatory) and MIC values of 12.5–25 µg/mL against S. aureus .
  • Target compound : Predicted efficacy may exceed chlorophenyl analogs () due to cyclohexyl-enhanced bioavailability and difluoromethoxy-driven stability.

Antimicrobial Activity

  • : Pyridin-4-yl derivatives exhibited MICs of 6.25–50 µg/mL against E. coli and A. niger .
  • : Trifluoromethylphenyl-substituted analogs showed enhanced antifungal activity, suggesting fluorine’s role in target engagement .
  • Target compound : The difluoromethoxy group may synergize with cyclohexyl to broaden antimicrobial scope, though empirical data are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.